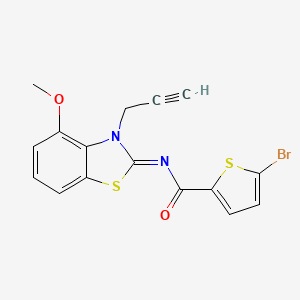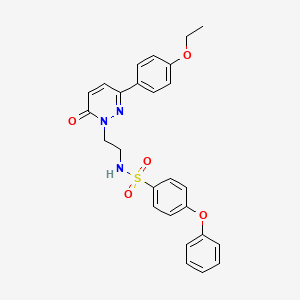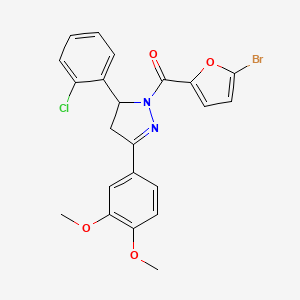![molecular formula C22H17F4N3O4 B2813149 N-({[(2-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-[3-(trifluoromethyl)phenoxy]nicotinamide CAS No. 478262-39-4](/img/structure/B2813149.png)
N-({[(2-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-[3-(trifluoromethyl)phenoxy]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-({[(2-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-[3-(trifluoromethyl)phenoxy]nicotinamide” is a chemical compound with the molecular formula C22H17F4N3O4 . It has a molecular weight of 463.38 . The compound is also known by other names such as "N-[(E)-(2-fluorophenyl)methoxyiminomethyl]-4-methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide".
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR spectroscopy . Fluorine-19 NMR can provide a wealth of molecular structure information as well as its associated chemical environment .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.33±0.1 g/cm3 and a predicted pKa of 10.07±0.46 . More detailed physical and chemical properties may require experimental determination.Wissenschaftliche Forschungsanwendungen
Neuroprotective Potential
YM-244769, structurally related to the compound of interest, exhibits potent Na+/Ca2+ exchange (NCX) inhibitory properties. This compound significantly inhibits intracellular Na+-dependent 45Ca2+ uptake via NCX3 more than NCX1 or NCX2. Its interaction domains, primarily the α-2 region in NCX1, play a critical role in drug response differentiation between NCX1 and NCX3. Notably, YM-244769 has been shown to provide protection against hypoxia/reoxygenation-induced cell damage in neuronal SH-SY5Y cells, highlighting its potential as a neuroprotective drug. The specificity and potency of YM-244769 in inhibiting NCX1 and its trypsin-insensitive characteristics align it with other benzyloxyphenyl derivative NCX inhibitors, showcasing its therapeutic potential in cardiac and neurological disorders (Iwamoto & Kita, 2006).
Crystallography and Material Sciences
A study focused on synthesizing crystalline fluoro-functionalized imines, including compounds similar to the one , examined their crystal structures through single-crystal X-ray diffraction. The intermolecular interactions, especially the role of fluorine atoms in stabilizing the crystal packing, were analyzed. The study's findings, supported by quantum chemical calculations, highlighted the importance of intramolecular charge transfer and hyper-conjugation interactions in molecule stabilization. Furthermore, the nonlinear optical properties of these compounds were investigated, suggesting their potential applications in nonlinear optical materials due to their significant linear polarizability and second-order hyperpolarizability values (Ashfaq et al., 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(E)-(2-fluorophenyl)methoxyiminomethyl]-4-methoxy-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F4N3O4/c1-31-18-9-10-27-21(33-16-7-4-6-15(11-16)22(24,25)26)19(18)20(30)28-13-29-32-12-14-5-2-3-8-17(14)23/h2-11,13H,12H2,1H3,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAXQVXAZRZLFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=CC(=C2)C(F)(F)F)C(=O)NC=NOCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)OC2=CC=CC(=C2)C(F)(F)F)C(=O)N/C=N/OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F4N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[(2-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-[3-(trifluoromethyl)phenoxy]nicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1,1-Dioxothiolan-3-yl)methyl]-3-fluoro-4-methylbenzamide](/img/structure/B2813069.png)
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N,N-dipropylacetamide](/img/structure/B2813072.png)
![2-Chloro-1-[2-propan-2-yl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-one](/img/structure/B2813073.png)



![N-([2,4'-bipyridin]-4-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2813081.png)
![Ethyl 4-[4-[(2-benzoyl-4-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2813082.png)
![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea](/img/structure/B2813083.png)

![3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid](/img/structure/B2813086.png)
